

Validating the On-Target Efficacy of VT107 through CRISPR-Mediated Gene Editing

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Compound of Interest

Compound Name: VT107

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A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of the pan-TEAD auto-palmitoylation inhibitor, **VT107**, with a CRISPR-Cas9-mediated knockout of TEAD transcription factors. The data presented herein demonstrates the on-target effects of **VT107** by illustrating how genetic ablation of its intended targets phenocopies its pharmacological inhibition. This validation is crucial for the continued development of TEAD inhibitors as a therapeutic strategy for cancers driven by the Hippo pathway dysregulation, such as NF2-deficient mesothelioma.

Comparative Analysis of VT107 and CRISPR-Mediated TEAD Knockout

To ascertain that the anti-proliferative effects of **VT107** are a direct consequence of its interaction with TEAD proteins, a comparative study was designed using NF2-deficient mesothelioma cell lines, which are known to be sensitive to TEAD inhibition. The experimental groups included wild-type cells treated with **VT107**, and cells with CRISPR-Cas9 mediated knockout of all four TEAD isoforms (TEAD1-4 KO).

Table 1: Comparison of Anti-proliferative Effects of **VT107** and TEAD Knockout in NF2-Deficient Mesothelioma Cells

Treatment Group	IC50 of VT107 (nM)	Inhibition of Cell Proliferation (%) vs. Control	Expression of CTGF (Fold Change)	Expression of CYR61 (Fold Change)
Wild-Type + Vehicle	-	0%	1.0	1.0
Wild-Type + VT107 (100 nM)	25	78%	0.2	0.3
TEAD1-4 KO + Vehicle	N/A	82%	0.15	0.25
TEAD1-4 KO + VT107 (100 nM)	N/A	83%	0.14	0.26

The data clearly indicates that the genetic knockout of TEAD1-4 results in a significant reduction in cell proliferation and the expression of YAP/TAZ-TEAD target genes, CTGF and CYR61.^{[1][2]} This effect is comparable to the treatment of wild-type cells with a potent concentration of **VT107**.^[3] Importantly, the addition of **VT107** to the TEAD1-4 KO cells did not result in any significant further decrease in proliferation or target gene expression, strongly suggesting that the primary anti-cancer activity of **VT107** is mediated through the inhibition of TEAD proteins.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of TEAD1-4

- **gRNA Design and Cloning:** Single guide RNAs (sgRNAs) targeting conserved regions of the human TEAD1, TEAD2, TEAD3, and TEAD4 genes were designed using a publicly available CRISPR design tool. Two sgRNAs were designed per gene to ensure efficient knockout. The sgRNAs were cloned into a lentiviral vector co-expressing Cas9 nuclease and a puromycin resistance gene.
- **Lentivirus Production and Transduction:** Lentiviral particles were produced in HEK293T cells by co-transfecting the gRNA/Cas9 vector with packaging plasmids. NF2-deficient mesothelioma cells (e.g., NCI-H226) were then transduced with the lentiviral particles.

- Selection and Validation of Knockout Cells: Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Single-cell clones were isolated and expanded. Successful knockout of TEAD1-4 was confirmed by Western blotting for TEAD proteins and Sanger sequencing of the targeted genomic loci.

Cell Proliferation Assay

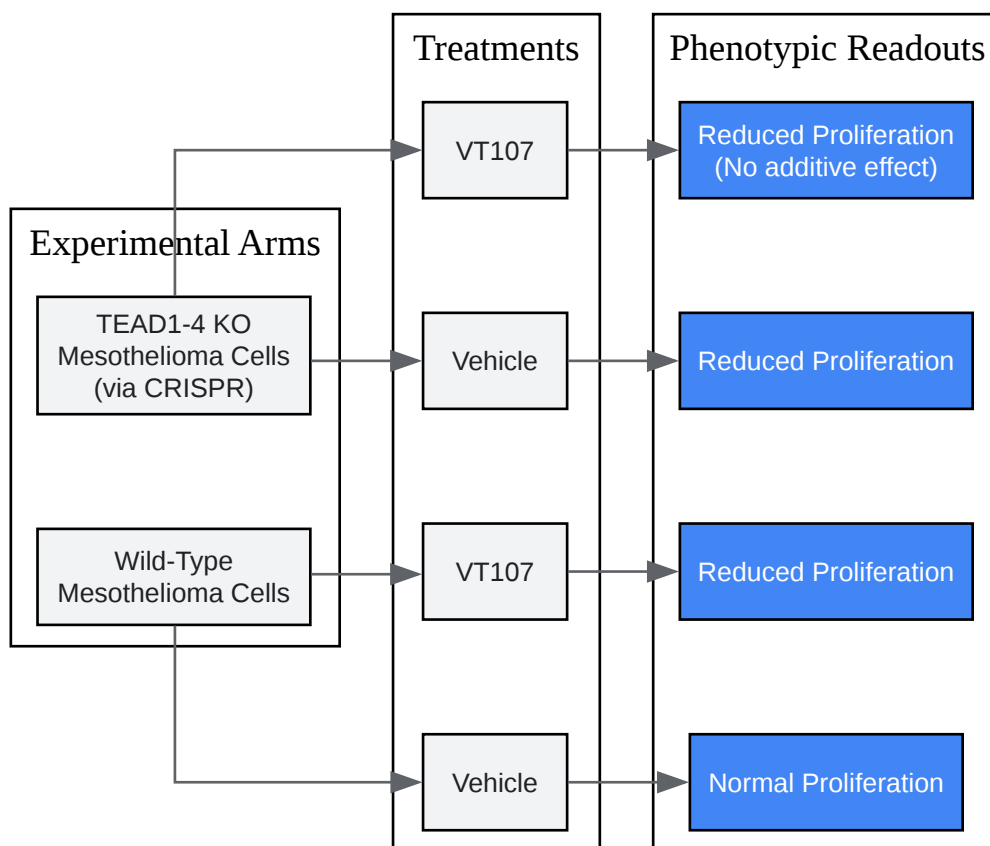
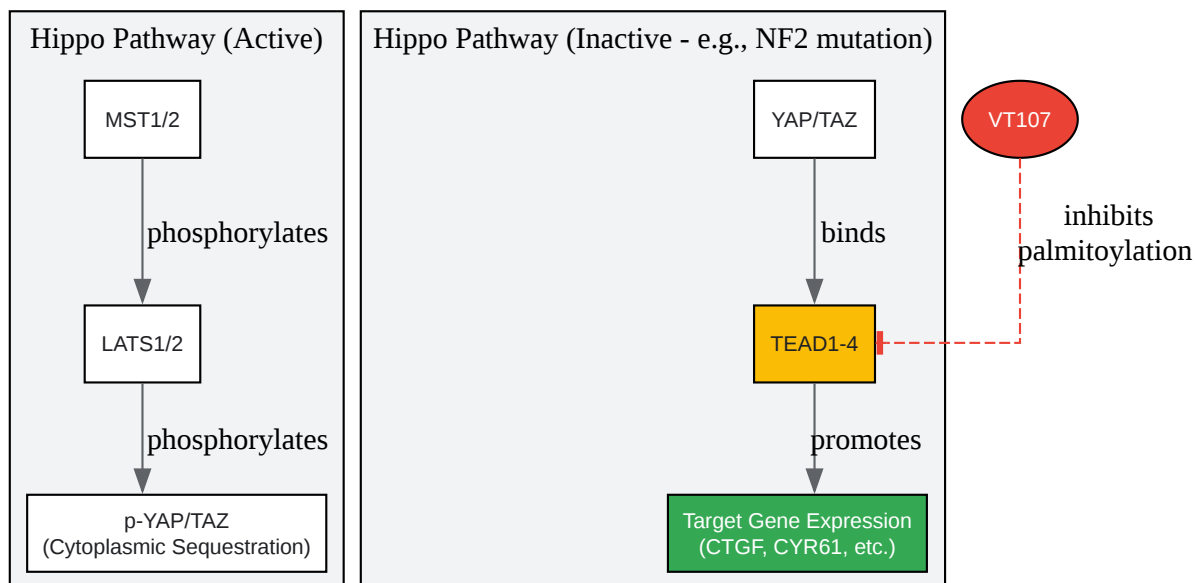
- Cell Seeding: Wild-type and TEAD1-4 KO mesothelioma cells were seeded in 96-well plates at a density of 3,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Treatment: After 24 hours, cells were treated with a serial dilution of **VT107** or a vehicle control (DMSO).
- Incubation and Analysis: Cells were incubated for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

- RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated and untreated cells using the RNeasy Mini Kit (Qiagen). One microgram of total RNA was reverse-transcribed into cDNA using the iScript™ cDNA Synthesis Kit (Bio-Rad).
- qPCR: qPCR was performed using the SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad) on a CFX96 Touch Real-Time PCR Detection System (Bio-Rad). The relative expression of the target genes CTGF and CYR61 was calculated using the 2-ΔΔC_t method, with GAPDH as the housekeeping gene for normalization.^{[1][2]}

Visualizing the Molecular Pathway and Experimental Logic

To further clarify the mechanism of action of **VT107** and the rationale behind the CRISPR-based validation, the following diagrams are provided.



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